molecular formula C22H21FN2OS B2424645 1-(3-Fluorobenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione CAS No. 1223862-98-3

1-(3-Fluorobenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione

Cat. No.: B2424645
CAS No.: 1223862-98-3
M. Wt: 380.48
InChI Key: FJTNPDUSSJBEPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Fluorobenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione is a synthetic organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique spirocyclic structure, which consists of two rings sharing a single atom. The presence of fluorine and methyl groups in the benzoyl and phenyl rings, respectively, adds to the compound’s chemical diversity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Fluorobenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Spirocyclic Core: This step involves the cyclization of appropriate precursors to form the spirocyclic structure.

    Introduction of Functional Groups: Fluorination and methylation reactions are carried out to introduce the fluorine and methyl groups into the benzoyl and phenyl rings, respectively.

    Thione Formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-Fluorobenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.

    Substitution: The fluorine and methyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

1-(3-Fluorobenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigation of its pharmacological properties and potential therapeutic applications.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Fluorobenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione involves its interaction with specific molecular targets and pathways. The presence of the fluorine and methyl groups may influence its binding affinity and reactivity with biological molecules. The thione group can participate in redox reactions, potentially affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Chlorobenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione: Similar structure with a chlorine atom instead of fluorine.

    1-(3-Fluorobenzoyl)-3-(4-methylphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione: Similar structure with a different position of the methyl group.

Uniqueness

1-(3-Fluorobenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione is unique due to the specific combination of fluorine and methyl groups, which can influence its chemical reactivity and potential applications. The spirocyclic structure also adds to its uniqueness, providing a rigid and stable framework for further chemical modifications.

Properties

IUPAC Name

(3-fluorophenyl)-[2-(3-methylphenyl)-3-sulfanylidene-1,4-diazaspiro[4.5]dec-1-en-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN2OS/c1-15-7-5-8-16(13-15)19-21(27)25(22(24-19)11-3-2-4-12-22)20(26)17-9-6-10-18(23)14-17/h5-10,13-14H,2-4,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJTNPDUSSJBEPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC3(CCCCC3)N(C2=S)C(=O)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.